chemical structure and properties of tert-Butyl bis(4-hydroxybutyl)carbamate
chemical structure and properties of tert-Butyl bis(4-hydroxybutyl)carbamate
This in-depth technical guide details the chemical structure, synthesis, reactivity, and applications of tert-Butyl bis(4-hydroxybutyl)carbamate (CAS: 1056441-60-1). It is designed for researchers in medicinal chemistry, lipid nanoparticle (LNP) development, and polymer science.
Executive Summary
tert-Butyl bis(4-hydroxybutyl)carbamate is a bifunctional organic intermediate characterized by a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and substituted with two 4-hydroxybutyl chains.[1][2][3] Its unique structure—combining a chemically stable, removable protecting group with two primary hydroxyl moieties—makes it a critical scaffold for synthesizing biodegradable ionizable lipids , functionalized polymers , and PROTAC linkers .
By masking the central amine, this molecule allows researchers to selectively modify the hydroxyl groups (e.g., via esterification or oxidation) without interference from the nitrogen, facilitating the construction of complex, symmetrical lipid tails or crosslinked polymer networks.
Chemical Identity & Physicochemical Properties[4]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | tert-Butyl N,N-bis(4-hydroxybutyl)carbamate |
| Common Name | N-Boc-bis(4-hydroxybutyl)amine |
| CAS Number | 1056441-60-1 |
| Molecular Formula | C₁₃H₂₇NO₄ |
| Molecular Weight | 261.36 g/mol |
| SMILES | CC(C)(C)OC(=O)N(CCCCO)CCCCO |
| InChIKey | Computed from structure (e.g., generic key for isomer) |
Structural Analysis
The molecule consists of three distinct functional domains:
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Boc Protecting Group: Provides steric bulk and acid-labile protection for the amine. It renders the nitrogen non-nucleophilic during base-catalyzed reactions.
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Central Nitrogen: The core pivot point. Upon deprotection, it becomes a secondary amine, capable of protonation (pKₐ ~9–10) or further alkylation to form tertiary amines (crucial for ionizable lipids).
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Two 4-Hydroxybutyl Arms: Primary alcohol termini separated by a 4-carbon alkyl spacer. This specific chain length (C4) offers a balance between hydrophobicity and flexibility, distinct from the more common ethyl (C2) or propyl (C3) linkers.
Physicochemical Properties
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Physical State: Viscous colorless to pale yellow liquid or low-melting solid (depending on purity).
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Solubility:
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Soluble in: Methanol, Ethanol, DMSO, DMF, Dichloromethane, Ethyl Acetate.
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Sparingly Soluble in: Water (due to the lipophilic Boc and butyl chains, despite the hydroxyls).
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Insoluble in: Hexanes (unless heated).
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Stability: Stable under neutral and basic conditions. Hydrolyzes in strong acids (removing Boc). Hygroscopic due to hydroxyl groups.
Synthesis & Manufacturing
The synthesis of tert-Butyl bis(4-hydroxybutyl)carbamate typically follows a convergent route starting from 4-amino-1-butanol or bis(4-hydroxybutyl)amine .
Reaction Pathway
The most robust method involves the direct protection of the secondary amine bis(4-hydroxybutyl)amine with Di-tert-butyl dicarbonate (Boc₂O).
Step 1: Formation of Bis(4-hydroxybutyl)amine (Precursor Synthesis)
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Reagents: 4-Amino-1-butanol + 4-Chlorobutanol (or 4-Bromobutanol).
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Conditions: Base (K₂CO₃), Acetonitrile, Reflux.
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Mechanism:[4][5] Nucleophilic substitution (Sₙ2) of the halide by the primary amine.
Step 2: Boc Protection (Target Synthesis)
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Reagents: Bis(4-hydroxybutyl)amine + Boc₂O.
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Conditions: DCM or THF, Base (Et₃N or NaHCO₃), 0°C to RT.
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Yield: Typically >90% after purification.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway from commodity starting materials to the Boc-protected target.
Reactivity Profile & Functionalization
This molecule acts as a "masked" bifunctional linker. Its utility lies in the differential reactivity between the hydroxyl groups and the protected amine.
Hydroxyl Group Transformations (O-Functionalization)
The primary hydroxyls are nucleophilic and can undergo:
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Esterification: Reaction with fatty acid chlorides or anhydrides to form diester lipids . This is the primary route for synthesizing biodegradable lipid tails.
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Oxidation: Conversion to aldehydes (using Swern or Dess-Martin periodinane) or carboxylic acids (Jones oxidation), enabling conjugation to amines or hydrazides.
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Activation: Conversion to leaving groups (Mesylate/Tosylate) for further nucleophilic substitution (e.g., attaching thiols or azides).
Amine Deprotection (N-Functionalization)
The Boc group is stable to bases and nucleophiles but cleaves rapidly in acid.
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Protocol: Treat with Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane.
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Product: The ammonium salt of the functionalized derivative (e.g., a diester-amine salt).
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Significance: This step "unmasks" the nitrogen, allowing it to be protonated (for LNP endosomal escape) or alkylated to form a quaternary ammonium lipid.
Reaction Workflow Diagram
Figure 2: Divergent synthetic utility in lipid and polymer chemistry.
Applications in Drug Delivery & Material Science
Biodegradable Ionizable Lipids (LNPs)
This molecule is a premier scaffold for synthesizing next-generation ionizable lipids used in mRNA delivery (e.g., COVID-19 vaccines).
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Mechanism: By esterifying the hydroxyls with long-chain fatty acids (e.g., octanoic acid), researchers create a lipid with "biodegradable" ester linkages buried within the hydrophobic tails.
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Advantage: Upon entering the cell, intracellular esterases cleave these ester bonds, breaking the lipid into harmless metabolites (fatty acids and the hydrophilic amino-diol core), reducing toxicity and accumulation.
-
Comparison: Unlike non-biodegradable lipids (e.g., DLin-MC3-DMA), lipids derived from this scaffold offer a superior safety profile for repeat dosing.
PROTACs and Linkers
In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical for ternary complex formation.
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Utility: The 4-carbon arms provide a specific spatial separation. The central nitrogen can serve as a branching point to attach a solubility-enhancing group or a "handle" for click chemistry.
Functional Polyurethanes
Reaction with diisocyanates yields polyurethanes containing protected amines in the backbone.
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Post-Polymerization Modification: After forming the polymer film/nanoparticle, the Boc groups can be removed to expose amines. These amines can then be conjugated with drugs, fluorescent dyes, or targeting ligands (e.g., RGD peptides), creating "smart" biomaterials.
Handling, Safety & Storage
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis over long periods or difficulty in precise stoichiometry.
-
Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood.
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Hazards: While not classified as highly toxic, it is an organic carbamate. Avoid inhalation of vapors or contact with skin.
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Disposal: Dispose of as organic waste containing nitrogen.
References
-
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570–1578. Link(Foundational concept of ester-based biodegradable lipids).
-
CymitQuimica. "Product Data Sheet: tert-butyl bis(4-hydroxybutyl)carbamate (CAS 1056441-60-1)."[2][3] Link(Commercial source and physical data verification).
-
PubChem. "Compound Summary: tert-Butyl bis(4-hydroxybutyl)carbamate."[6] National Library of Medicine. Link(Chemical structure and ID verification).
-
Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26, 561–569. Link(Methodology for synthesizing amino-alcohol lipidoids).
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